4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid
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Overview
Description
4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid, also known as 4-Bz-2-TFPBA, is a type of boronic acid that is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, from synthesis and catalysis to biochemistry and drug design.
Scientific Research Applications
Catalysis in Organic Synthesis
Phenylboronic acids are pivotal in catalyzing various organic reactions, including dehydrative amidation between carboxylic acids and amines, suggesting their role in facilitating amide bond formation, a critical step in peptide synthesis. The ortho-substituent of boronic acid is crucial in accelerating the amidation process, indicating the significance of molecular structure on the reaction kinetics and mechanism (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).
Molecular Recognition and Sensing
Phenylboronic acid derivatives have been applied in the development of molecular receptors, particularly for sugars and glycoconjugates. Their ability to bind hydroxyl compounds underlies their utility in sensing applications, such as glucose sensors, demonstrating the intersection of organic chemistry with bioanalytical applications (Agnieszka Adamczyk-Woźniak, M. Cyrański, A. Żubrowska, & A. Sporzyński, 2009).
Advanced Materials and Drug Delivery
The functionalization of materials with phenylboronic acids, such as in the creation of phenylboronic acid-functionalized polymeric micelles, showcases their potential in targeted drug delivery systems. These materials exhibit selective recognition capabilities, indicating their promise for applications in cancer therapy and beyond (Xiaojin Zhang, Zhenguo Zhang, Xin Su, Mengmeng Cai, R. Zhuo, & Zhenlin Zhong, 2013).
Experimental Oncology
Investigations into the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives have identified them as potent agents inducing apoptosis in cancer cells, such as A2780 ovarian cancer cells. These findings underscore the potential of phenylboronic acids as scaffolds for developing novel anticancer agents, highlighting their phase cycle-specific mode of action (Mateusz Psurski, A. Łupicka-Słowik, Agnieszka Adamczyk-Woźniak, J. Wietrzyk, & A. Sporzyński, 2018).
Mechanism of Action
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid . These factors can include the pH of the environment, the presence of other molecules, and the temperature.
properties
IUPAC Name |
[4-phenylmethoxy-2-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)12-8-11(6-7-13(12)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRQXVBDZOMJDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681574 |
Source
|
Record name | [4-(Benzyloxy)-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217501-32-0 |
Source
|
Record name | [4-(Benzyloxy)-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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